8-Nitro-5H-indolo[3,2-c]quinolin-6(11H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Nitro-5H-indolo[3,2-c]quinolin-6(11H)-one is a heterocyclic compound that belongs to the indoloquinoline family This compound is characterized by its fused ring structure, which includes an indole and a quinoline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Nitro-5H-indolo[3,2-c]quinolin-6(11H)-one typically involves multi-step reactions starting from commercially available precursors. One common method includes the cyclization of appropriate intermediates under specific conditions. For instance, the synthesis may involve the use of palladium-catalyzed regioselective intramolecular direct arylation of indolecarboxamides .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling parameters such as temperature, pressure, and the use of catalysts to facilitate the cyclization process.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Nitro-5H-indolo[3,2-c]quinolin-6(11H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The keto group can be reduced to a hydroxyl group.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Reduction of the nitro group: 8-Amino-5H-indolo[3,2-c]quinolin-6(11H)-one.
Reduction of the keto group: 8-Nitro-5H-indolo[3,2-c]quinolin-6-hydroxy.
Wissenschaftliche Forschungsanwendungen
8-Nitro-5H-indolo[3,2-c]quinolin-6(11H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of 8-Nitro-5H-indolo[3,2-c]quinolin-6(11H)-one involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the indole and quinoline moieties can intercalate with DNA or interact with proteins. These interactions can lead to the modulation of biological pathways, potentially resulting in therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
- 5-Methyl-N-(8-(5,6,7,8-tetrahydroacridin-9-ylamino)octyl)-5H-indolo[2,3-b]quinolin-11-amine
- 6H-Indolo[2,3-b]quinoxaline derivatives
Uniqueness: 8-Nitro-5H-indolo[3,2-c]quinolin-6(11H)-one is unique due to the presence of both a nitro group and a keto group, which confer distinct chemical reactivity and potential biological activity. Its fused ring structure also contributes to its stability and ability to interact with various molecular targets.
Eigenschaften
Molekularformel |
C15H9N3O3 |
---|---|
Molekulargewicht |
279.25 g/mol |
IUPAC-Name |
8-nitro-5,11-dihydroindolo[3,2-c]quinolin-6-one |
InChI |
InChI=1S/C15H9N3O3/c19-15-13-10-7-8(18(20)21)5-6-12(10)16-14(13)9-3-1-2-4-11(9)17-15/h1-7,16H,(H,17,19) |
InChI-Schlüssel |
IUVQHAPMRIYPQS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(C4=C(N3)C=CC(=C4)[N+](=O)[O-])C(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.